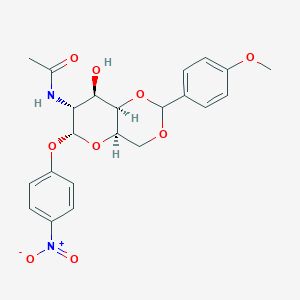

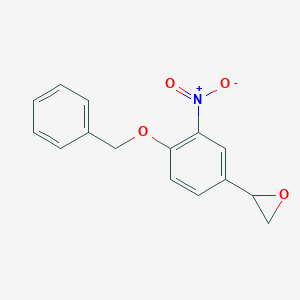

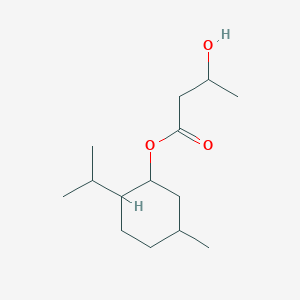

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside

Overview

Description

Synthesis Analysis 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside is synthesized through a process involving several key steps. The synthesis begins with the acetalation of o-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside with p-methoxybenzaldehyde-zinc chloride complex, leading to the formation of a 4,6-O-(p-methoxybenzylidene) derivative. This is followed by acetylation, cleavage of the acetal group, glycosylation, and finally O-deacetylation to produce the desired disaccharide derivative. The structure of the synthesized compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy (Matta, Rana, & Abbas, 1984).

Molecular Structure Analysis The molecular structure of this compound is characterized by complex interactions between its functional groups. The synthesis process and the resultant molecular structure are supported by 1H-NMR and 13C-NMR spectroscopic data, providing detailed insights into its molecular configuration (Matta, Rana, & Abbas, 1984).

Chemical Reactions and Properties The compound undergoes various chemical reactions, including acetalation, acetylation, and glycosylation. These reactions are essential for its formation and contribute to its unique chemical properties. The reactivity of this compound is influenced by the presence of nitrophenyl and methoxybenzylidene groups, which play a crucial role in its overall chemical behavior.

Physical Properties Analysis Physical properties such as solubility, crystallinity, and melting point are influenced by the compound's molecular structure. The presence of acetamido and methoxybenzylidene groups affects its physical state and solubility in different solvents.

Chemical Properties Analysis The chemical properties of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside are defined by its functional groups and molecular structure. These properties determine its reactivity, stability, and interaction with other chemical entities.

References

- Matta, K., Rana, S. S., & Abbas, S. (1984). Synthesis of 2-acetamido-2-deoxy-6-O-β-d-galactopyranosyl-d-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-β-d-galactopyranosyl-α-d-galactopyranoside. Carbohydrate Research, 131, 265-272. Link to Paper.

Scientific Research Applications

Enzymatic Reactions and Synthesis

Research indicates that 4-Nitrophenyl glycosides, similar in structure to the compound , are utilized in synthesizing hyalobiuronic acid and chondrosine derivatives. These compounds were found to be resistant to hydrolysis by bovine testicular hyaluronidase, suggesting potential applications in studies related to enzymatic stability and glycosidic bond resistance (Watt, Clinch, & Slim, 2002).

Carbohydrate Chemistry

The compound is involved in the regioselective enzymic transesterification and transglycosylation reactions, indicating its relevance in carbohydrate chemistry and glycosylation studies. The influence of various organic solvents on enzymic reactions involving the compound suggests its utility in optimizing reaction conditions for carbohydrate synthesis (Simerská et al., 2008).

Complex Oligosaccharide Synthesis

4-Nitrophenyl derivatives are pivotal in synthesizing complex oligosaccharides, such as those representing bacterial antigens. The convergent '2+3' glycosylation strategy involving these derivatives underlines their importance in synthesizing biologically relevant carbohydrates (Lv et al., 2010).

Biochemistry and Molecular Recognition

The compound plays a significant role in the enzymatic synthesis of complex N-Acetyl-D-galactosaminides. The study on enzymatic recognition and transglycosylation reactions involving this compound reveals its potential applications in understanding molecular recognition and in the synthesis of bioactive molecules (Fialová et al., 2005).

Chemo-enzymatic Synthesis

The compound is used in chemo-enzymatic synthesis of thio-oligosaccharide analogues. These analogues are significant in studying structures present in glycosaminoglycans, glycoproteins, and glycolipids, highlighting the compound's role in the synthesis of biologically significant molecules (Chen & Withers, 2007).

properties

IUPAC Name |

N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O9/c1-12(25)23-18-19(26)20-17(11-30-21(33-20)13-3-7-15(29-2)8-4-13)32-22(18)31-16-9-5-14(6-10-16)24(27)28/h3-10,17-22,26H,11H2,1-2H3,(H,23,25)/t17-,18-,19-,20+,21?,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEPAZQRIWDZCE-JPMMBXSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC4=CC=C(C=C4)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=C(C=C3)OC)O[C@@H]1OC4=CC=C(C=C4)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556783 | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside | |

CAS RN |

59868-86-9 | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)

![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)

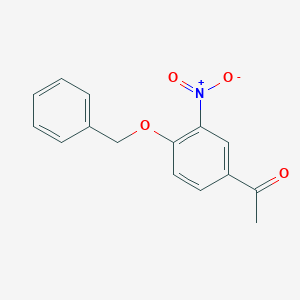

![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)